
1-(2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)propan-2-one hydrochloride
Overview
Description
1-(2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)propan-2-one hydrochloride is a chemical compound with the molecular formula C13H17NO·HCl It is a derivative of benzazepine, a class of compounds known for their diverse biological activities
Mechanism of Action
Target of Action
Similar compounds, known as benzazepines, have been studied for their potential in treating various conditions such as cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure . They have also been found to exhibit antibacterial activity .
Mode of Action
Benzazepines are known to interact with various biological targets, including sodium channels and squalene synthase . These interactions can lead to changes in cellular function and physiology, contributing to their therapeutic effects .
Biochemical Pathways
Benzazepines are known to interact with various biochemical pathways, potentially influencing cellular function and physiology .
Result of Action
Similar compounds have been found to exhibit anticonvulsant activity , suggesting that this compound may also have potential in this area.
Biochemical Analysis
Biochemical Properties
1-(2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)propan-2-one hydrochloride plays a crucial role in several biochemical reactions. It interacts with enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), inhibiting their activity. This inhibition can lead to increased levels of neurotransmitters like dopamine and acetylcholine, which are vital for neural communication . Additionally, the compound binds to certain protein receptors, modulating their activity and influencing signal transduction pathways.
Cellular Effects
The effects of this compound on various cell types are profound. In neuronal cells, it enhances neurotransmitter release and synaptic plasticity, which can improve cognitive functions and memory . In cancer cells, the compound has been observed to induce apoptosis and inhibit cell proliferation by disrupting cell signaling pathways and altering gene expression . Furthermore, it affects cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes like MAO and AChE, blocking their catalytic activity . This binding is often facilitated by hydrogen bonding and hydrophobic interactions. The compound also influences gene expression by interacting with transcription factors and modifying chromatin structure, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, the compound exhibits high stability and potent biological activity. Over extended periods, it may undergo degradation, leading to a decrease in its efficacy . Long-term studies have shown that continuous exposure to the compound can result in adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in receptor sensitivity.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound can enhance cognitive functions and exhibit neuroprotective effects . At higher doses, it may cause toxicity, manifesting as neurodegeneration, liver damage, and other adverse effects . Threshold effects have been observed, where a specific dose range is required to achieve the desired therapeutic outcomes without inducing toxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)propan-2-one hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) . Another method includes the hydrogenation of 2-aminoacetophenone with trans-vertical aromatic dinitrate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)propan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)propan-2-one hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzazepine derivatives.
Industry: Its derivatives are used in the development of pharmaceuticals and other biologically active compounds.
Comparison with Similar Compounds
Similar Compounds
1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: A structurally similar compound with different functional groups.
5-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-4-one: Another derivative with hydroxyl substitution.
Uniqueness
1-(2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)propan-2-one hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it particularly useful in certain chemical and biological applications where other benzazepine derivatives may not be as effective.
Properties
IUPAC Name |
1-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)propan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-11(15)9-14-8-4-7-12-5-2-3-6-13(12)10-14;/h2-3,5-6H,4,7-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APWNDETVNLZWIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1CCCC2=CC=CC=C2C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


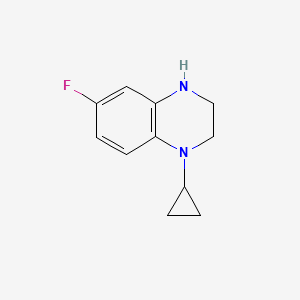

![3-[(Tert-butoxy)carbonyl]-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B1380036.png)
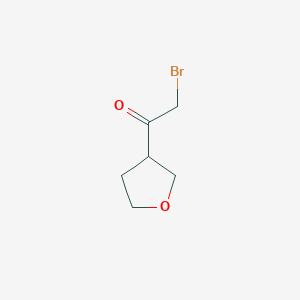
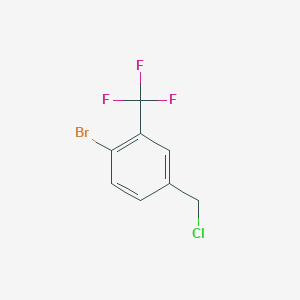
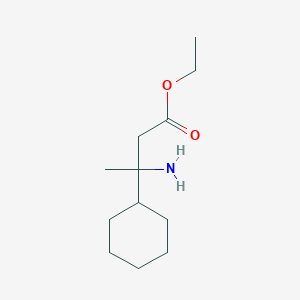


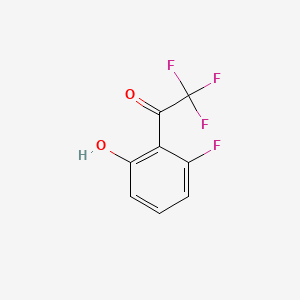
![2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B1380049.png)
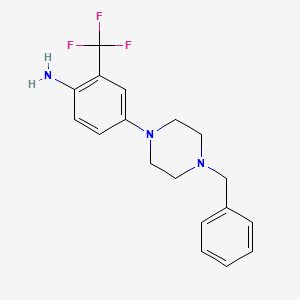
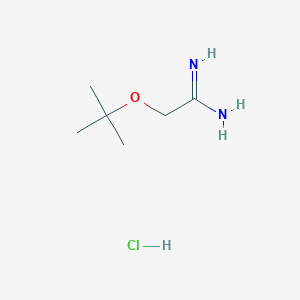
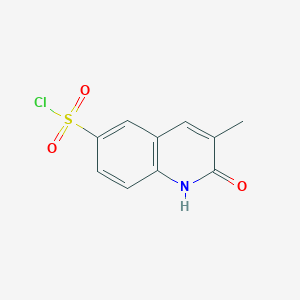
![6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1380055.png)
